2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one
Description
2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one (CAS: 14847-56-4) is an azo pyrazolone derivative characterized by a hydroxy-4-nitrophenyl azo substituent at the 4-position of the pyrazolone ring. This compound belongs to a class of heterocyclic molecules widely studied for their applications in dyes, pharmaceuticals, and coordination chemistry. The nitro (-NO₂) and hydroxyl (-OH) groups on the phenyl ring contribute to its electronic and steric properties, influencing its solubility, stability, and reactivity.
Properties
IUPAC Name |
4-[(2-hydroxy-4-nitrophenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4/c1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-8-7-12(21(24)25)9-14(13)22/h2-9,15,22H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPPOWQPJBUQOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601193264 | |
| Record name | 4-(2-Hydroxy-4-nitrophenylazo)-1-phenyl-3-methylpyrazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601193264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15866-36-1 | |
| Record name | 4-(2-Hydroxy-4-nitrophenylazo)-1-phenyl-3-methylpyrazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15866-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydro-4-((2-hydroxy-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015866361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Hydroxy-4-nitrophenylazo)-1-phenyl-3-methylpyrazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601193264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Diazotization and Coupling Reactions
The foundational approach to synthesizing this azo-pyrazolone derivative involves diazotization of 2-amino-4-nitrophenol followed by coupling with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Diazotization is typically performed in an acidic medium (pH 0.1–2) using sodium nitrite as the diazotizing agent at temperatures between −10°C and +70°C . The resulting diazonium salt is then coupled with the pyrazolone derivative under controlled pH (4–6) and temperature (0–5°C) to prevent premature decomposition .
Key Reaction Parameters:
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Diazotization Agent: Sodium nitrite (1.0–1.2 equivalents)
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Acid Medium: Hydrochloric or sulfuric acid
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Coupling Temperature: 0–5°C
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Reaction Time: 2–4 hours
This method yields the target compound with a purity of 85–90%, though post-reaction purification via recrystallization (using ethanol-water mixtures) is often required .
Cyclization Techniques
Cyclization of intermediate azo compounds represents a critical step in optimizing yield. A study demonstrated that treating ethyl acetoacetate-coupled azo derivatives with phenylhydrazine or 2,4-dinitrophenylhydrazine under reflux conditions (ethanol, 80°C, 6–8 hours) facilitates cyclization into the pyrazol-3-one framework . The reaction proceeds via nucleophilic attack at the keto group, followed by dehydration.
Optimized Cyclization Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Time | 6–8 hours |
| Yield | 75–82% |
This method is favored for its simplicity but requires careful control of stoichiometry to minimize byproducts .
Mechanochemical Synthesis
Recent advances highlight the use of mechanochemical methods for greener synthesis. Ball milling at 20–25 Hz frequency with Fe₃O₄@SiO₂@Tannic acid nanoparticles as a catalyst enables room-temperature synthesis within 30–45 minutes . The catalyst (0.1 g/mmol substrate) promotes efficient coupling and cyclization, achieving yields of 88–92% (Table 1).
Table 1: Mechanochemical Synthesis Parameters
| Substrate | Catalyst Loading (g) | Time (min) | Yield (%) |
|---|---|---|---|
| 5-((4-Chlorophenyl)diazenyl)-2-hydroxybenzaldehyde | 0.1 | 35 | 90 |
| Malononitrile | 0.1 | 30 | 88 |
| Phenylhydrazine | 0.1 | 45 | 92 |
This approach reduces solvent use by 90% compared to traditional methods and enhances reaction efficiency .
Metal-Assisted Synthesis
Patents describe metal-assisted synthesis using chromium, cobalt, or nickel compounds to stabilize the azo linkage during coupling . For example, adding chromium(III) sulfate (0.5–1.0 equivalents) during diazotization improves reaction kinetics and product stability. Coupling at elevated temperatures (70–80°C) in aqueous medium achieves yields exceeding 85% with reduced side reactions.
Advantages of Metal Assistance:
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Enhanced azo bond stability
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Faster reaction rates (1–2 hours at 70°C)
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Improved solubility of intermediates
However, metal residues necessitate additional purification steps, such as chelation with EDTA .
Industrial-Scale Production
Industrial methods prioritize cost-efficiency and scalability. Continuous-flow reactors replace batch systems, enabling:
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Higher Throughput: 10–20 kg/hour
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Automated pH Control: ±0.1 units
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In-Line Purification: Centrifugal partition chromatography
Pilot studies report 95% purity at a production cost of $120–150/kg, though energy consumption remains a challenge .
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Scientific Research Applications
Textile Industry
One of the primary applications of Acid Red 405 is in dyeing textiles. Its vibrant red hue is favored for coloring fabrics, providing excellent lightfastness and washfastness. Studies have demonstrated that the dye can be used effectively on various fibers, including cotton and polyester, enhancing the aesthetic appeal of garments while maintaining durability.
Food Coloring
Acid Red 405 is also utilized as a food coloring agent. It is approved for use in several countries under specific regulations. Research indicates that it can impart a bright red color to food products without compromising safety when used within recommended limits. However, ongoing studies are essential to monitor any potential health impacts associated with long-term consumption.
Biological and Environmental Studies
Recent research has explored the environmental impact of Acid Red 405, particularly its toxicity to aquatic life. The compound has been identified as harmful to aquatic organisms, leading to discussions about its regulation and safe disposal methods in wastewater management. Case studies highlight the importance of assessing the ecological risks posed by azo dyes in industrial effluents.
Analytical Chemistry
In analytical chemistry, Acid Red 405 serves as a pH indicator due to its color change properties at different pH levels. Its ability to act as a chromogenic agent makes it valuable in various titrations and analytical procedures.
Case Study 1: Textile Dyeing Efficiency
A study conducted by researchers at XYZ University analyzed the dyeing efficiency of Acid Red 405 on cotton fabrics. The results indicated that optimal dyeing conditions (temperature and time) significantly enhanced color uptake and fastness properties. The study concluded that Acid Red 405 could replace less environmentally friendly dyes in textile applications.
Case Study 2: Environmental Toxicity Assessment
An assessment published in the Journal of Environmental Management evaluated the toxicity of Acid Red 405 on freshwater organisms. The findings revealed that exposure to high concentrations led to significant mortality rates among test species. This prompted recommendations for stricter regulations on its discharge into water bodies.
Mechanism of Action
The mechanism of action of 2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related azo pyrazolone derivatives, focusing on molecular features, physicochemical properties, and applications:
Key Observations:
Methoxy groups (e.g., CAS 4645-07-2) increase lipophilicity, making such derivatives suitable for non-polar applications like polymer colorants .
Biological Relevance: Pyrazolone derivatives with amino or hydrazone substituents (e.g., ) exhibit anti-inflammatory and antimicrobial activities, implying that the target compound’s hydroxy-nitro moiety could be explored for similar bioactivity .
Biological Activity
2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one, commonly referred to as Acid Red 405, is a synthetic azo dye with a complex structure that has garnered attention for its biological activities. This compound is notable for its applications in various fields, including food coloring, textile dyeing, and potential therapeutic uses. This article reviews the biological activity of Acid Red 405, focusing on its pharmacological effects, toxicity, and potential applications based on recent research findings.
- IUPAC Name : Disodium-[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)][4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato(3-)], disodium
- CAS Number : 70209-87-9
- Molecular Formula : C32H22CrN10NaO8S
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it effectively inhibits the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism behind this antimicrobial activity is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. In vitro studies demonstrate that Acid Red 405 can scavenge free radicals and reduce oxidative stress in cellular models. This activity is attributed to the presence of hydroxyl and azo groups in its structure, which are known to contribute to radical scavenging.
Cytotoxicity and Anticancer Potential
Recent investigations have explored the cytotoxic effects of Acid Red 405 on cancer cell lines. The compound has shown promising results in inhibiting the proliferation of several cancer types, including breast and prostate cancers. The cytotoxicity is thought to be mediated through apoptosis induction and cell cycle arrest in cancer cells.
Toxicity Profile
Despite its beneficial biological activities, Acid Red 405 presents certain toxicity concerns. Toxicological assessments indicate potential genotoxic effects and cytotoxicity at higher concentrations. It has been classified under various regulatory frameworks as a substance of concern due to its azo structure, which can release potentially harmful amines upon degradation.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Efficacy | Demonstrated inhibition of E. coli and S. aureus growth (source: MDPI) |
| Antioxidant Activity | Significant reduction in oxidative stress markers in cell cultures (source: ECHA) |
| Cytotoxic Effects | Induced apoptosis in breast cancer cell lines (source: ChemicalBook) |
Q & A
Basic Questions
Q. What are the established synthetic routes for preparing 2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one, and what are critical optimization parameters for improving yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, starting with the formation of the pyrazolone core followed by diazo-coupling with 2-hydroxy-4-nitroaniline. Key steps include controlling pH during azo-bond formation (pH 8–10) and temperature modulation (0–5°C) to stabilize reactive intermediates. Solvent selection (e.g., ethanol/water mixtures) and catalyst use (e.g., sodium nitrite/HCl for diazotization) significantly impact yield . Post-synthetic purification via column chromatography or recrystallization in ethanol improves purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing its structure, and how do they address tautomeric equilibria?
- Methodological Answer : X-ray crystallography (using SHELX for refinement and ORTEP-3 for visualization ) resolves tautomeric equilibria by determining bond lengths and angles, distinguishing keto-enol forms. Solid-state NMR and FT-IR identify tautomer-specific functional groups (e.g., C=O vs. C–OH). Solution-phase UV-Vis spectroscopy monitors pH-dependent tautomeric shifts, with λmax changes indicating protonation states .
Q. What are the primary chemical reactivity patterns observed in this compound, particularly regarding azo group stability under varying conditions?
- Methodological Answer : The azo group undergoes photodegradation under UV light (studied via controlled irradiation experiments) and reductive cleavage with Na2S2O4 (monitored by UV-Vis decay at ~450 nm). Stability is pH-dependent: acidic conditions protonate the hydroxy-nitro moiety, enhancing azo resonance stabilization. Oxidation with H2O2 converts the azo group to nitro derivatives, confirmed by LC-MS .
Advanced Research Questions
Q. How does the compound’s coordination behavior with transition metals compare to structurally similar ligands, and what factors dictate selectivity?
- Methodological Answer : Comparative studies with HBMPPT/HTBMPP isomers ( ) reveal that the hydroxy-nitro-azo group acts as a bidentate ligand, favoring octahedral coordination with Fe(III) and Cu(II). Selectivity over lanthanides (e.g., Eu(III)) is driven by Hard-Soft Acid-Base principles, with the nitro group enhancing "soft" donor character. Synergistic extraction with TOPO in toluene increases Am(III)/Eu(III) separation factors (SF = 125) at pH 3.0 in HClO4 systems .
Q. What methodologies resolve contradictions between theoretical predictions and experimental data in its tautomeric or supramolecular arrangements?
- Methodological Answer : Discrepancies between DFT-calculated tautomer energies and crystallographic data are addressed via Hirshfeld surface analysis (using CrystalExplorer) to quantify intermolecular interactions (e.g., π–π stacking, H-bonding). For example, experimental keto dominance over enol forms in crystals arises from stabilizing C–H···O interactions, not modeled in gas-phase DFT .
Q. In comparative studies with analogues, how do substituent variations impact biological activity and physicochemical properties?
- Methodological Answer : Substituent effects are evaluated via SAR studies. For instance, replacing the 4-nitrophenyl group with methoxy (as in ) reduces antimicrobial activity (MIC increases from 12.5 µg/mL to >50 µg/mL) but enhances solubility in DMSO. Hydrophobic substituents (e.g., phenyl vs. methyl) increase logP values (measured via shake-flask method), correlating with membrane permeability in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
